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molecular formula C9H10BrNO B3034274 1-(6-Bromopyridin-2-yl)cyclobutanol CAS No. 1520003-18-2

1-(6-Bromopyridin-2-yl)cyclobutanol

Cat. No. B3034274
M. Wt: 228.09 g/mol
InChI Key: CPISFJLSPYBUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376418B2

Procedure details

n-Butyllithium (6.85 mL, 11.0 mmol) was added to a suspension of 2,6-dibromopyridine (2.36 g, 9.96 mmol) in dichloromethane (60 mL) at −78° C. The reaction mixture was stirred for 15 minutes and cyclobutanone (0.838 g, 12.0 mmol) was added in one portion at −78° C. The reaction was stirred for an additional 30 minutes before pouring the reaction into a mixture of saturated aqueous NH4Cl and dichloromethane. The organic layer was concentrated to dryness and was purified by flash chromatography to yield 1-(6-bromopyridin-2-yl)cyclobutanol as a light yellow oil. MS ESI calc'd. for C9H11BrNO [M+H]+ 228 and 230. found 228 and 230.
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.838 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[N:8]=1.[C:14]1(=[O:18])[CH2:17][CH2:16][CH2:15]1.[NH4+].[Cl-]>ClCCl>[Br:13][C:9]1[N:8]=[C:7]([C:14]2([OH:18])[CH2:17][CH2:16][CH2:15]2)[CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.85 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.36 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.838 g
Type
reactant
Smiles
C1(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
before pouring
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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